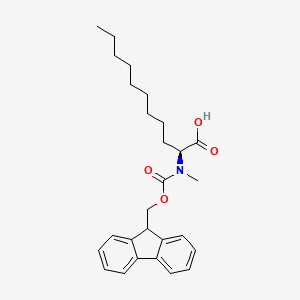
Fmoc-L-Me2Aund-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-L-Me2Aund-OH: is a compound that belongs to the family of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids The Fmoc group is widely used in peptide synthesis as a protecting group for the amino group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-Me2Aund-OH typically involves the protection of the amino group with the Fmoc group. This can be achieved through several methods:
Reaction with Fluorenylmethyloxycarbonyl Chloride (Fmoc-Cl): The amino group reacts with Fmoc-Cl in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution.
Reaction with 9-Fluorenylmethylsuccinimidyl Carbonate (Fmoc-OSu): This method involves the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide to form Fmoc-OSu, which then reacts with the amino group.
Reaction with 9-Fluorenylmethyloxycarbonyl Azide: This method involves the reaction of Fmoc-Cl with sodium azide to form Fmoc azide, which then reacts with the amino group.
Industrial Production Methods: Industrial production of this compound often employs solid-phase synthesis techniques. One common method uses 2-chlorotrityl chloride (2-CTC) resin as a temporary protective group for the carboxylic acid strategy. The alkylation step can be performed using either dimethyl sulfate or methyl iodide .
化学反应分析
Types of Reactions:
Oxidation: Fmoc-L-Me2Aund-OH can undergo oxidation reactions, particularly at the fluorenyl group.
Reduction: Reduction reactions can also occur, especially at the carbonyl group.
Substitution: The Fmoc group can be substituted under basic conditions, typically using piperidine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Piperidine in N,N-dimethylformamide (DMF) is commonly used for the removal of the Fmoc group.
Major Products:
Oxidation: Oxidation of the fluorenyl group can lead to the formation of fluorenone derivatives.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: Removal of the Fmoc group results in the formation of the free amino acid.
科学研究应用
Chemistry: Fmoc-L-Me2Aund-OH is widely used in peptide synthesis as a protecting group for the amino group. It allows for the sequential addition of amino acids to form peptides and proteins .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the synthesis of peptide-based hydrogels for tissue engineering and drug delivery applications .
Medicine: In medicinal chemistry, this compound is used in the development of peptide-based drugs. It is also used in the synthesis of peptide vaccines and diagnostic tools .
Industry: In the industrial sector, this compound is used in the production of peptide-based materials for various applications, including sensors, catalysts, and electronic materials .
作用机制
The mechanism of action of Fmoc-L-Me2Aund-OH involves the protection of the amino group through the formation of a stable carbamate linkage. The Fmoc group is base-labile, meaning it can be removed under basic conditions, typically using piperidine. This allows for the selective deprotection of the amino group during peptide synthesis .
相似化合物的比较
Fmoc-Lys(Fmoc)-OH: This compound has an additional Fmoc group on the lysine residue, which allows for pH-controlled ambidextrous gelation.
Fmoc-Gly-OH: This compound is a simpler Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Thr(tBu)-OH: This compound is an Fmoc-protected threonine with a tert-butyl group for additional protection.
Uniqueness: Fmoc-L-Me2Aund-OH is unique due to its specific structural features and the presence of the Fmoc group, which provides stability and allows for selective deprotection. Its applications in various fields of research, including chemistry, biology, medicine, and industry, highlight its versatility and importance.
属性
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]undecanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35NO4/c1-3-4-5-6-7-8-9-18-25(26(29)30)28(2)27(31)32-19-24-22-16-12-10-14-20(22)21-15-11-13-17-23(21)24/h10-17,24-25H,3-9,18-19H2,1-2H3,(H,29,30)/t25-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVZPWRUTINDRN-VWLOTQADSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














